molecular formula C18H18ClFN2O2 B5853108 1-[(2-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine

1-[(2-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine

Cat. No. B5853108
M. Wt: 348.8 g/mol
InChI Key: AATVVKWVWHBLIV-UHFFFAOYSA-N
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Description

1-[(2-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine, also known as CFPP, is a compound that has been studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been shown to have interesting pharmacological properties.

Mechanism of Action

The exact mechanism of action of 1-[(2-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine is not fully understood, but it is believed to interact with various neurotransmitter receptors in the brain. 1-[(2-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine has been shown to bind to serotonin receptors, which may be responsible for its anxiolytic and antidepressant effects. It has also been shown to interact with other receptors such as dopamine and adrenergic receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
1-[(2-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. 1-[(2-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine has also been shown to decrease levels of norepinephrine, which may contribute to its analgesic effects.

Advantages and Limitations for Lab Experiments

1-[(2-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have interesting pharmacological properties. However, there are also some limitations to using 1-[(2-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine in lab experiments. It has low solubility in water, which may make it difficult to administer in certain experiments. Additionally, its exact mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.

Future Directions

There are several future directions for research on 1-[(2-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine. One area of interest is its potential use in the treatment of anxiety and depression. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in human trials. Another area of interest is its potential use in the treatment of neuropathic pain. Additional studies are needed to determine its safety and efficacy in this area. Finally, further research is needed to optimize the synthesis of 1-[(2-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine and to develop new analogs with improved pharmacological properties.

Synthesis Methods

The synthesis of 1-[(2-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine involves the reaction of 1-(2-chlorophenoxy)acetyl chloride with 1-(2-fluorophenyl)piperazine in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to form 1-[(2-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine. The yield of this reaction can be improved by optimizing reaction conditions such as temperature, solvent, and reaction time.

Scientific Research Applications

1-[(2-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine has been studied for its potential therapeutic applications in various areas. It has been shown to have anxiolytic and antidepressant effects in animal models, which may be due to its interaction with serotonin receptors. 1-[(2-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine has also been investigated for its potential use in the treatment of neuropathic pain, as it has been shown to have analgesic effects in animal models.

properties

IUPAC Name

2-(2-chlorophenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O2/c19-14-5-1-4-8-17(14)24-13-18(23)22-11-9-21(10-12-22)16-7-3-2-6-15(16)20/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATVVKWVWHBLIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine

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